(3-Bromo-5-methoxy-phenyl)-morpholin-4-yl-methanone
CAS No.:
Cat. No.: VC13701458
Molecular Formula: C12H14BrNO3
Molecular Weight: 300.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14BrNO3 |
|---|---|
| Molecular Weight | 300.15 g/mol |
| IUPAC Name | (3-bromo-5-methoxyphenyl)-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C12H14BrNO3/c1-16-11-7-9(6-10(13)8-11)12(15)14-2-4-17-5-3-14/h6-8H,2-5H2,1H3 |
| Standard InChI Key | JIGMXYFDEJXDDJ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C(=O)N2CCOCC2)Br |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)N2CCOCC2)Br |
Introduction
Synthesis and Chemical Reactions
The synthesis of (3-Bromo-5-methoxy-phenyl)-morpholin-4-yl-methanone typically involves several steps, including the formation of the morpholine ring and the attachment of the brominated methoxyphenyl group. Common reagents used in similar reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and ammonia or thiourea for substitution reactions.
Biological Activity and Potential Applications
While specific biological activity data for (3-Bromo-5-methoxy-phenyl)-morpholin-4-yl-methanone is scarce, compounds with similar structures have shown potential in targeting neurological disorders and exhibiting pharmacophore properties. The interaction of such compounds with enzymes and receptors is crucial for understanding their mechanisms of action and potential therapeutic benefits.
Comparison with Similar Compounds
Compounds similar to (3-Bromo-5-methoxy-phenyl)-morpholin-4-yl-methanone include:
| Compound Name | Key Differences |
|---|---|
| (4-Methoxyphenyl)(piperazin-1-yl)methanone | Lacks bromine; contains piperazine instead of morpholine |
| (3-Bromo-4-hydroxyphenyl)(piperazin-1-yl)methanone | Hydroxyl group instead of methoxy; different ring structure |
| (3-Bromo-4-methoxyphenyl)(morpholin-4-yl)methanone | Different positioning of methoxy group; morpholine ring |
These differences can significantly affect the compounds' reactivity, solubility, and biological activity.
Future Research Directions
Further research is needed to fully elucidate the biological activities and potential therapeutic applications of (3-Bromo-5-methoxy-phenyl)-morpholin-4-yl-methanone. This includes detailed studies on its interactions with biological targets and its pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume